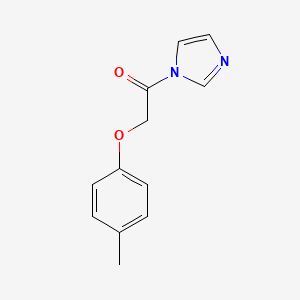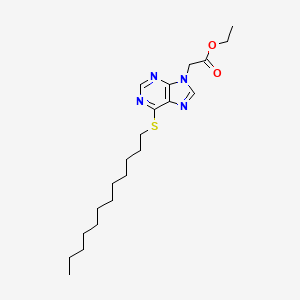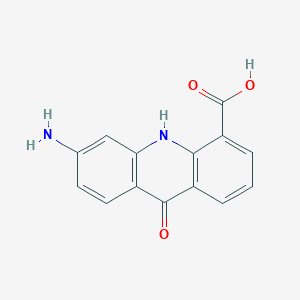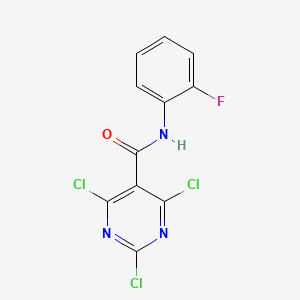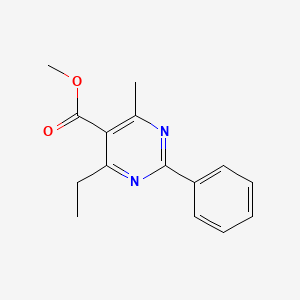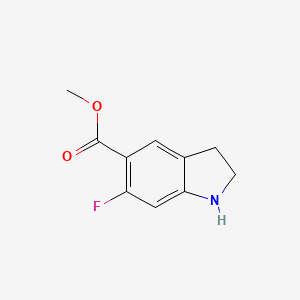
Methyl 6-fluoroindoline-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-fluoroindoline-5-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including methyl 6-fluoroindoline-5-carboxylate, often involves the Leimgruber–Batcho indole synthesis. This method typically includes the reaction of a nitroarene with a carbonyl compound, followed by reduction and cyclization steps . Specific reaction conditions, such as the use of SnCl2 and NaOAc in THF, can yield high purity products .
Industrial Production Methods
Industrial production methods for indole derivatives may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of these processes .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-fluoroindoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups to yield different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce various reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 6-fluoroindoline-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of methyl 6-fluoroindoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methyl 6-fluoroindoline-5-carboxylate include other indole derivatives such as:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
This compound is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C10H10FNO2 |
|---|---|
Molekulargewicht |
195.19 g/mol |
IUPAC-Name |
methyl 6-fluoro-2,3-dihydro-1H-indole-5-carboxylate |
InChI |
InChI=1S/C10H10FNO2/c1-14-10(13)7-4-6-2-3-12-9(6)5-8(7)11/h4-5,12H,2-3H2,1H3 |
InChI-Schlüssel |
NDWATJYNKBAJSS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C2C(=C1)CCN2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



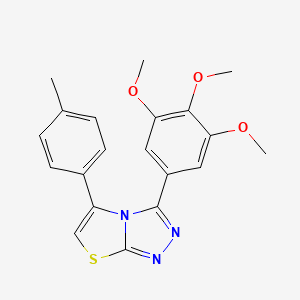
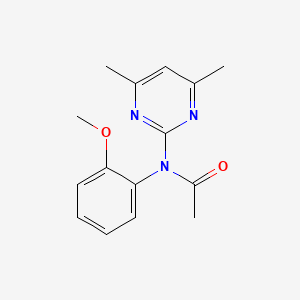
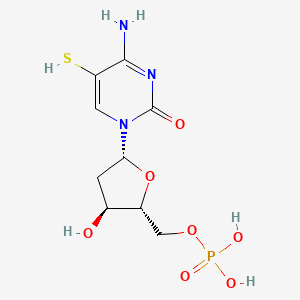
![rel-(1R,2S)--N-[1-(Fluoromethyl)-2-hydroxy-2-(4-(methylsulforyl)phenyl)ethyl]-2,2-dichloroacetamide](/img/structure/B12928694.png)
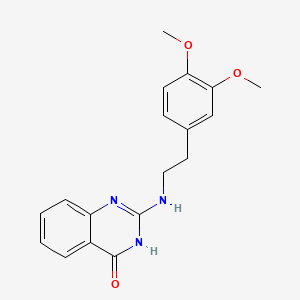
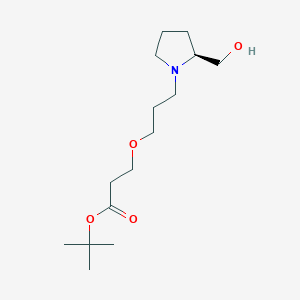
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carboxylic acid](/img/structure/B12928708.png)
